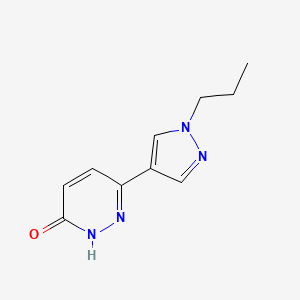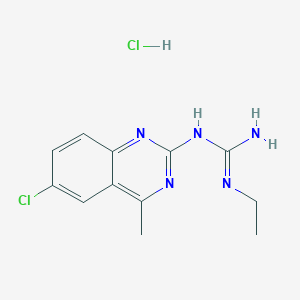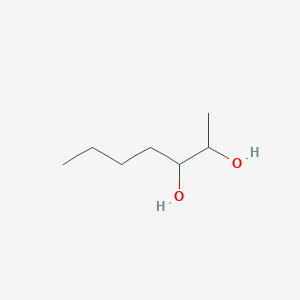
Heptane-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane-2,3-diol is an organic compound with the molecular formula C7H16O2 It is a diol, meaning it contains two hydroxyl groups (-OH) attached to different carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of heptane-2,3-dione using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of heptane-2,3-dione. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions: Heptane-2,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Substitution: this compound can participate in substitution reactions where one or both hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), inert solvents like THF.
Substitution: Acyl chlorides, base catalysts.
Major Products Formed:
Oxidation: Heptane-2,3-dione.
Reduction: Heptane.
Substitution: Esters and other substituted derivatives.
Scientific Research Applications
Heptane-2,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which heptane-2,3-diol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes and other proteins, altering their activity and function. For example, it can act as a substrate for certain oxidoreductases, leading to the formation of heptane-2,3-dione . The molecular targets and pathways involved vary depending on the context of its use.
Comparison with Similar Compounds
Heptane-2,3-diol can be compared with other similar diols and related compounds:
Heptane-1,2-diol: Similar in structure but with hydroxyl groups on adjacent carbon atoms, leading to different chemical properties and reactivity.
Heptane-1,3-diol: Another isomer with hydroxyl groups separated by one carbon atom, affecting its physical and chemical behavior.
Cyclohexane-1,2-diol: A cyclic diol with different steric and electronic properties compared to linear this compound.
Uniqueness: this compound’s unique positioning of hydroxyl groups allows for specific interactions and reactivity patterns not observed in its isomers or cyclic counterparts. This makes it valuable in targeted synthetic applications and specialized industrial processes .
Properties
CAS No. |
21508-07-6 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
heptane-2,3-diol |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-7(9)6(2)8/h6-9H,3-5H2,1-2H3 |
InChI Key |
VUVZASHBYYMLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


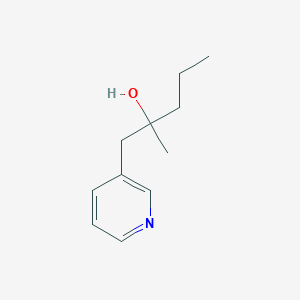
![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
![2-[[2-(2,3-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B13997941.png)
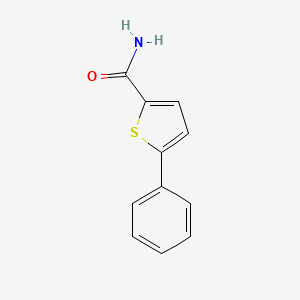
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-amine](/img/structure/B13997966.png)

![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)
